molecular formula C41H54N10O6 B10837545 (2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide

(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Cat. No.: B10837545
M. Wt: 782.9 g/mol
InChI Key: IRCWGIYPMAYZQR-URRMOVRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro-27-3225 is a selective melanocortin MC4 receptor agonist. It is known for its high affinity and selectivity towards the melanocortin 4 receptor, with an EC50 value of 1 nM. This compound also shows some activity at the melanocortin 1 receptor . Ro-27-3225 has been studied for its potential therapeutic effects, including reversing hemorrhagic shock, reducing multiple organ damage, and improving survival .

Preparation Methods

Chemical Reactions Analysis

Ro-27-3225 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The peptide bonds in Ro-27-3225 can undergo substitution reactions, particularly at the arginine and histidine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Ro-27-3225 has a wide range of scientific research applications:

Properties

Molecular Formula

C41H54N10O6

Molecular Weight

782.9 g/mol

IUPAC Name

(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1

InChI Key

IRCWGIYPMAYZQR-URRMOVRVSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N

Canonical SMILES

CCCC(=O)NC(CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N

Origin of Product

United States

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